
2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-mesitylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound falls into a class of molecules that often exhibit interesting chemical and biological properties, making them subjects of intense research. The structure suggests it could have significance in fields like medicinal chemistry and material science, due to the presence of pyrazole and oxadiazole rings, known for their versatile applications.
Synthesis Analysis
Synthesis of similar complex molecules often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of related pyrazole and oxadiazole derivatives involves steps like S-alkylation, acetylation, and cyclization reactions (Nayak et al., 2013). Such processes require precise conditions to ensure the correct formation of the target compound.
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, helps in understanding the arrangement of atoms within a compound. For related molecules, different conformations can co-exist, influencing the compound's physical and chemical properties. Hydrogen bonding plays a critical role in the molecular arrangement and stability of such compounds (Narayana et al., 2016).
Chemical Reactions and Properties
The reactivity of such compounds can be influenced by the functional groups present. For example, the presence of allylamino and oxadiazole groups could facilitate reactions like cycloadditions and substitutions. The electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides to form oxazol-2-yl derivatives highlights the reactivity of similar structures (Bondarenko et al., 2015).
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with complex structures involving pyrazole, oxadiazole, and acetamide groups are frequently synthesized and characterized to explore their chemical properties and potential applications. For example, the synthesis of novel compounds through specific reactions, such as the S-Alkylation or oxidative cyclization, provides a methodological basis for producing substances with desired chemical functionalities (Nayak et al., 2013; Prathap et al., 2014). These studies focus on developing new synthetic routes and understanding the structural aspects of the synthesized compounds through various analytical techniques.
Antimicrobial and Anticancer Properties
Several studies have been conducted to evaluate the antimicrobial and anticancer properties of pyrazole and oxadiazole derivatives. These compounds are tested against a variety of bacterial and fungal strains, as well as cancer cell lines, to assess their therapeutic potential. Some derivatives have shown promising activity, indicating their relevance in the development of new antimicrobial and anticancer agents (Gouda et al., 2010; Hafez et al., 2016).
Antioxidant and Antitumor Evaluation
Compounds featuring pyrazole and oxadiazole frameworks are also evaluated for their antioxidant and antitumor activities. By synthesizing new derivatives and testing their biological activities, researchers aim to identify potential leads for the development of therapeutic agents with improved efficacy and safety profiles (Al-Tamimi et al., 2018). These studies contribute to the broader understanding of how structural modifications can influence the biological activities of heterocyclic compounds.
Mécanisme D'action
Safety and Hazards
Orientations Futures
The study of this compound could lead to new insights in various fields, depending on its properties. For example, if this compound has interesting biological activity, it could be studied as a potential drug. Alternatively, if this compound has unique chemical reactivity, it could be studied for its potential use in chemical synthesis .
Propriétés
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(prop-2-enylamino)pyrazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN7O2/c1-5-10-28-24-20(25-30-23(32-35-25)17-6-8-18(26)9-7-17)22(27)33(31-24)13-19(34)29-21-15(3)11-14(2)12-16(21)4/h5-9,11-12H,1,10,13,27H2,2-4H3,(H,28,31)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHMWGPITWLEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=C(C(=N2)NCC=C)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-mesitylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2496395.png)
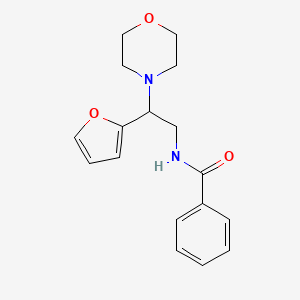
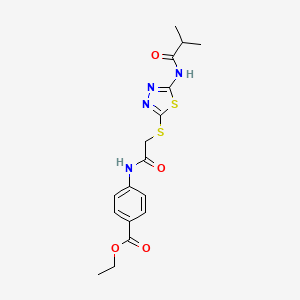
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496399.png)
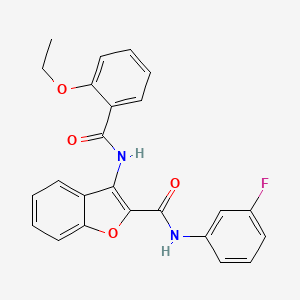
![3-(3-bromophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2496402.png)
![Methyl 2-[2-(2-bromobenzoyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2496403.png)

![N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2496409.png)

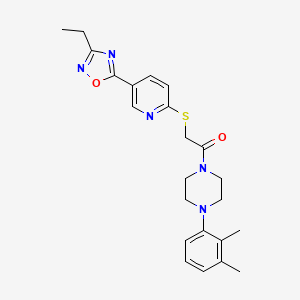

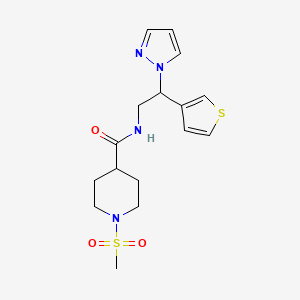
![N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2496418.png)